molecular formula C16H21NO3S2 B2388813 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1351631-11-2

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2388813
CAS No.: 1351631-11-2
M. Wt: 339.47
InChI Key: ARHSJOAGHBNZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a thiophene ring substituted with a hydroxyethyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-(3-methylthiophen-2-yl)acetaldehyde, while reduction of the sulfonamide group can produce 2,4,5-trimethylbenzenesulfonic acid .

Scientific Research Applications

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene and sulfonamide moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and sulfonamides, such as:

Uniqueness

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to its combination of a hydroxyethyl group, a thiophene ring, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c1-10-5-6-21-16(10)14(18)9-17-22(19,20)15-8-12(3)11(2)7-13(15)4/h5-8,14,17-18H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHSJOAGHBNZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.